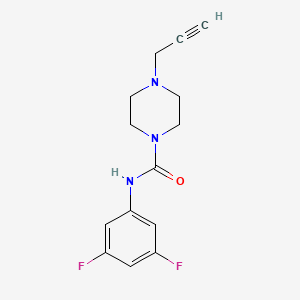

N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide” is a γ-secretase inhibitor . It induces neuronal differentiation and blocks Notch signaling . The γ-secretase inhibitor reduces Aβ40 and Aβ42 levels in human primary neuronal cultures and in brain extract, cerebrospinal fluid, and plasma in vivo .

Synthesis Analysis

The synthesis of “N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide” involves various chemical reactions. The Dimroth rearrangement is one of the key steps in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents . Another study showed that the fluorine-containing compound N’-(3,5-difluorophenyl)-benzenecarbothiohydrazide was effective at increasing the electric barrier for anion permeation into the hydrophobic region of the membrane .

Molecular Structure Analysis

The molecular structure of “N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide” is complex and involves various chemical bonds and interactions . The analysis of crystal morphology, crystal structure, and the twin law allowed us to conclude that the weakest interactions in the structure occur between the layers parallel to the (100) lattice planes .

Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, the fluorine-containing compound N’-(3,5-difluorophenyl)-benzenecarbothiohydrazide was found to be the most effective at increasing the electric barrier for anion permeation into the hydrophobic region of the membrane and reducing the conductance of anion-permeable syringomycin pores .

Aplicaciones Científicas De Investigación

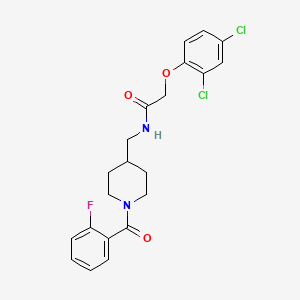

- Anti-Cancer Potential : Researchers have investigated derivatives of this compound for their anti-cancer properties. For instance, 2-methyl-3-trifluoromethyl-5-difluorophenyl-1,2,4-thiadiazole, synthesized from N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide, has shown promise in cancer treatment .

- Alzheimer’s Disease Research : Another derivative, 5-trifluoromethyl-3-difluorophenyl-1,2,4-thiadiazole, derived from this compound, has been explored for its potential applications in Alzheimer’s disease treatment.

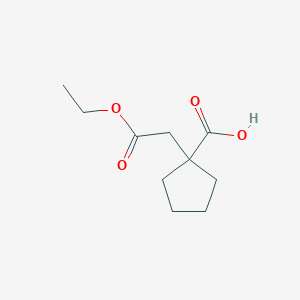

- Aromatase Inhibitors : Spirocyclic compounds, including those derived from N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide, have been studied as aromatase inhibitors. These molecules play a crucial role in hormone-related diseases .

- Suzuki Coupling : The synthesis of the title compound involves Suzuki coupling, a powerful method for constructing carbon-carbon bonds. This reaction has broader applications in organic synthesis .

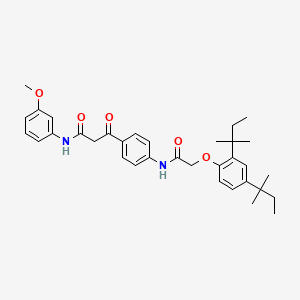

- Porphyrin Derivatives : Non-solvated structures of 5,10,15,20-tetrakis(2′,6′/3′,5′-difluorophenyl)porphyrins have been determined by single crystal X-ray diffraction. These studies contribute to our understanding of molecular structures and properties .

- Anti-Inflammatory Properties : Some spirocyclic compounds, including derivatives of N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide, exhibit anti-inflammatory activity .

- Herbicidal Activity : Certain spirocyclics have been investigated for their herbicidal properties .

- New Ligands and Catalysts : The unique structural features of spirocyclic compounds have inspired the design of new ligands and catalysts. These molecules find applications in various chemical processes .

Medicinal Chemistry and Drug Development

Chemical Biology and Enzyme Inhibition

Organic Synthesis and Methodology

Structural Chemistry and Crystallography

Biological Activity and Pharmacology

Materials Science and Ligand Design

Mecanismo De Acción

The compound is a γ-secretase inhibitor and reduces Aβ40 and Aβ42 levels in human primary neuronal cultures and in brain extract, cerebrospinal fluid, and plasma in vivo . It also blocks Notch signaling . The fluorine-containing compound N’-(3,5-difluorophenyl)-benzenecarbothiohydrazide was found to be the most effective at increasing the electric barrier for anion permeation into the hydrophobic region of the membrane and reducing the conductance of anion-permeable syringomycin pores .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3,5-difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F2N3O/c1-2-3-18-4-6-19(7-5-18)14(20)17-13-9-11(15)8-12(16)10-13/h1,8-10H,3-7H2,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPZLUJNEOCHSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCN(CC1)C(=O)NC2=CC(=CC(=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2396169.png)

![Tert-butyl 1-oxo-3,4,6,7-tetrahydrofuro[3,4-c]pyridine-5-carboxylate](/img/structure/B2396173.png)

![(E)-methyl 2-(6-ethyl-2-((3-((4-methoxyphenyl)sulfonyl)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2396177.png)

![1-[(3-Chlorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one](/img/structure/B2396182.png)